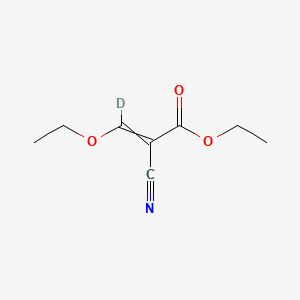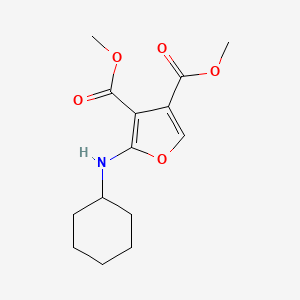
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate typically involves the reaction of dimethyl furan-3,4-dicarboxylate with cyclohexylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the carbonyl carbon of the ester group in dimethyl furan-3,4-dicarboxylate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylate derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3,4-furandicarboxylate: A simpler derivative without the amino group.
Dimethyl 2,5-furandicarboxylate: Another furan derivative with carboxylate groups at different positions.
Cyclohexylamine: The amine component used in the synthesis of the target compound.
Uniqueness
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is unique due to the presence of both the furan ring and the cyclohexylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
652133-76-1 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO5/c1-18-13(16)10-8-20-12(11(10)14(17)19-2)15-9-6-4-3-5-7-9/h8-9,15H,3-7H2,1-2H3 |
InChI-Schlüssel |
GDLRKRGMTGUKCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=COC(=C1C(=O)OC)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


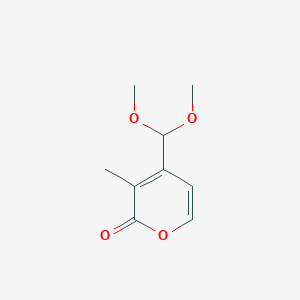
![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
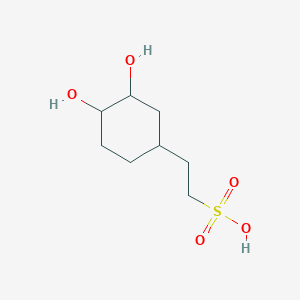
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
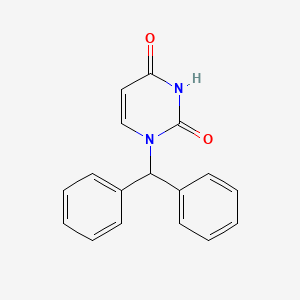
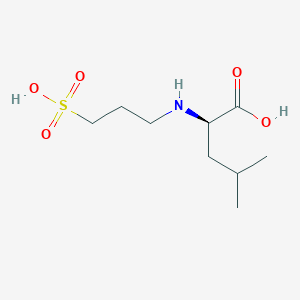
![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)

